molecular formula C6H4Br2OS B1273833 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone CAS No. 81216-95-7

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Cat. No.: B1273833
CAS No.: 81216-95-7
M. Wt: 283.97 g/mol
InChI Key: HGPTXIHDLCSSOZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a bromine atom attached to both the ethanone and thienyl moieties

Scientific Research Applications

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic properties.

Safety and Hazards

The safety data sheet for “2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone” is mentioned, but the specific details are not provided in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone typically involves the bromination of 1-(3-bromo-2-thienyl)-1-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems for the addition of bromine and monitoring of reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thienyl ethanones.

    Reduction: Formation of 2-bromo-1-(3-bromo-2-thienyl)ethanol.

    Oxidation: Formation of sulfoxides or sulfones of the thienyl ring.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone involves its interaction with biological molecules. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-2-thienyl)-1-ethanone: Lacks the additional bromine atom on the ethanone moiety.

    2-Bromo-1-(2-thienyl)-1-ethanone: Has the bromine atom on a different position of the thienyl ring.

    1-(2,3-Dibromo-2-thienyl)-1-ethanone: Contains an additional bromine atom on the thienyl ring.

Uniqueness

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential applications. The presence of two bromine atoms enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to similar compounds with fewer bromine atoms.

Properties

IUPAC Name

2-bromo-1-(3-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPTXIHDLCSSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377469
Record name 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81216-95-7
Record name 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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